molecular formula C5H8N2O B3053448 4-Cyanobutanamide CAS No. 53897-27-1

4-Cyanobutanamide

Cat. No.: B3053448
CAS No.: 53897-27-1
M. Wt: 112.13 g/mol
InChI Key: NHMAWNBVHVQDPU-UHFFFAOYSA-N
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Description

4-Cyanobutanamide (chemical formula: C₅H₈N₂O) is an organic compound characterized by a four-carbon chain with a terminal nitrile (-CN) group and an amide (-CONH₂) functional group. This dual functionality enables unique reactivity and applications in pharmaceutical synthesis and polymer chemistry. Its molecular weight is 112.13 g/mol, and it typically appears as a white crystalline solid with moderate solubility in polar solvents like water and ethanol. The compound’s structural features make it a versatile intermediate in the synthesis of heterocycles and bioactive molecules .

Properties

IUPAC Name

4-cyanobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c6-4-2-1-3-5(7)8/h1-3H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMAWNBVHVQDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336514
Record name 4-cyanobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53897-27-1
Record name 4-cyanobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyanobutanamide can be synthesized through several methods. One common approach involves the reaction of butyronitrile with ammonia under specific conditions. Another method includes the hydrolysis of 4-cyanobutyronitrile in the presence of a suitable catalyst.

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions are common to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Cyanobutanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: 4-Cyanobutanoic acid.

    Reduction: 4-Aminobutanamide.

    Substitution: Various substituted butanamides depending on the reagents used.

Scientific Research Applications

4-Cyanobutanamide is an organic compound with the molecular formula C5H8N2OC_5H_8N_2O. It is a nitrile derivative of butanamide, recognized for its role in chemical reactions and industrial applications. The compound features a cyano group (-CN) attached to the fourth carbon of the butanamide chain.

Scientific Research Applications

This compound serves various purposes in scientific research, including acting as an intermediate in synthesizing different organic compounds, and it is also studied for potential biological activities and interactions with biomolecules. Research is also being done to explore possible therapeutic uses within the field of medicine. Moreover, it sees use in the creation of pharmaceuticals, agrochemicals, and other fine chemicals in industry.

Use as an Intermediate in Synthesis

This compound is employed as an intermediate in the synthesis of various organic compounds. For example, it can be used to synthesize novel 4-cyanamidobenzenesulfonamides, which are investigated as inhibitors of the enzyme carbonic anhydrase (CA, EC 4.2.1.1) . These sulphonamides have shown promise in various applications, including anti-ischemic, anti-tumor, anti-inflammatory, and anti-apoptotic effects .

Biological and Medicinal Research

The compound is investigated for its potential biological activities and interactions with biomolecules. Recent studies have validated both hCA VII and cathepsin S as therapeutic targets in neuropathic pain, with ongoing research focused on developing bifunctional compounds that can inhibit both targets .

Use in Industry

This compound is used in producing pharmaceuticals, agrochemicals, and other fine chemicals. Isocyanides, including those with aromatic, aliphatic, and heteroaromatic substituents, can be reacted to synthesize complex molecules with potential applications in medicinal chemistry and materials science . For example, they can be used in late-stage functionalization, a drug discovery technique used to improve the properties of complex drug-like molecules .

Table of Applications

ApplicationDescription
Organic SynthesisUsed as an intermediate in the synthesis of various organic compounds.
Biological ResearchStudied for its potential biological activities and interactions with biomolecules.
Medicinal ResearchExplored for potential therapeutic applications.
Industrial ApplicationsUsed in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Enzyme Inhibition StudiesThe presence of the amine (NH2) group suggests it might have biomimetic properties, meaning it could mimic the structure or function of naturally occurring molecules; This property could be useful in studies related to enzyme inhibition, protein-protein interactions, and drug discovery.
Synthesis of CAIsEmployed in the synthesis of novel 4-cyanamidobenzenesulfonamides, which are investigated as inhibitors of carbonic anhydrase .

Mechanism of Action

The mechanism of action of 4-Cyanobutanamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the amide group can form hydrogen bonds with other molecules. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 4-Cyanobutanamide’s properties, it is compared to three analogous compounds: 3-Cyanopropionamide, 4-Aminobutanamide, and 4-Chlorobutanamide. The table below summarizes key physicochemical and reactivity differences:

Property This compound 3-Cyanopropionamide 4-Aminobutanamide 4-Chlorobutanamide
Molecular Formula C₅H₈N₂O C₄H₆N₂O C₄H₁₀N₂O C₄H₈ClNO
Molecular Weight (g/mol) 112.13 98.10 102.14 121.57
Functional Groups -CN, -CONH₂ -CN, -CONH₂ -NH₂, -CONH₂ -Cl, -CONH₂
Solubility in Water Moderate High High Low
Reactivity Nitrile hydrolysis, amide coupling Faster nitrile hydration Amide hydrolysis, amine alkylation Nucleophilic substitution
Applications Drug intermediates, polymers Biochemical probes Peptide synthesis Agrochemicals

Key Findings:

Functional Group Influence: The nitrile group in this compound confers distinct reactivity compared to the amine in 4-Aminobutanamide or the chlorine in 4-Chlorobutanamide. For example, nitriles undergo hydrolysis to carboxylic acids or reduction to amines, while chlorides participate in nucleophilic substitutions . The amide group in all compounds contributes to hydrogen bonding, affecting solubility. 4-Aminobutanamide’s additional -NH₂ group enhances water solubility compared to this compound .

Synthetic Utility: this compound’s nitrile group allows for versatile transformations, such as conversion to tetrazoles (used in medicinal chemistry) via [3+2] cycloaddition. In contrast, 4-Chlorobutanamide is more suited for cross-coupling reactions in agrochemical synthesis .

Stability: this compound exhibits higher thermal stability than 3-Cyanopropionamide due to its longer carbon chain, which reduces steric strain during reactions .

Biological Activity

4-Cyanobutanamide, also known as 4-cyanobutyric acid amide, is a compound with the molecular formula C5_5H8_8N2_2O. It has garnered attention in various fields of research due to its potential biological activities, particularly as an inhibitor of certain enzymes and its role in drug discovery. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, including the reaction of cyanobutyric acid with ammonia or amines. The compound features a cyanamide functional group, which is known for its reactivity and ability to form hydrogen bonds, making it a versatile building block in medicinal chemistry .

  • Enzyme Inhibition :
    • This compound has been studied for its inhibitory effects on carbonic anhydrases (CAs), a family of enzymes that play crucial roles in physiological processes such as respiration and acid-base balance. The compound's cyanamide moiety is believed to enhance its binding affinity to the active sites of these enzymes, potentially leading to therapeutic applications in conditions like glaucoma and cancer .
  • Anti-inflammatory Effects :
    • Research indicates that compounds containing cyanamide groups exhibit anti-inflammatory properties. This suggests that this compound may have potential applications in treating inflammatory diseases .
  • Antitumor Activity :
    • Preliminary studies have shown that derivatives of cyanamide can inhibit tumor growth, indicating that this compound may contribute to anticancer therapies through its mechanism of action against specific cancer cell lines .

Case Studies

Case Study 1: Carbonic Anhydrase Inhibition

  • A study investigated a series of novel compounds including this compound derivatives as inhibitors of human carbonic anhydrases. The results demonstrated significant inhibition against isoforms I and II, suggesting potential for developing selective CA inhibitors for therapeutic use .

Case Study 2: Anti-inflammatory Properties

  • In vitro assays were conducted to evaluate the anti-inflammatory effects of this compound on macrophage cells. The compound showed a reduction in pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Enzyme InhibitionInhibits carbonic anhydrases (CA I, II)
Anti-inflammatoryReduces pro-inflammatory cytokine production
Antitumor ActivityInhibits growth in specific cancer cell lines

Q & A

Q. How should researchers report conflicting cytotoxicity data for this compound in accordance with SRQR guidelines?

  • Methodological Answer : Disclose all raw data (e.g., cell viability assays) in supplementary materials. Use CONSORT flow diagrams to document exclusion criteria. Discuss potential confounders (e.g., batch-to-batch variability in compound purity) in the limitations section .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyanobutanamide
Reactant of Route 2
4-Cyanobutanamide

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